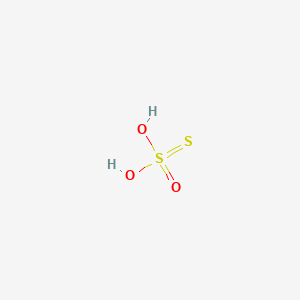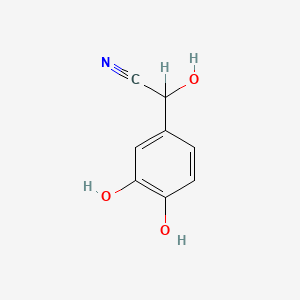
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid
Übersicht
Beschreibung
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is an organic compound that features a phenolic group substituted with tert-butyl groups and a thioether linkage to a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid typically involves the following steps:
Formation of the Phenolic Intermediate: The starting material, 4-hydroxy-3,5-di-tert-butylphenol, is synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Thioether Formation: The phenolic intermediate is then reacted with hexanethiol under basic conditions to form the thioether linkage.
Carboxylation: The final step involves the carboxylation of the thioether intermediate to introduce the hexanoic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a stabilizer in lubricants and cutting fluids.
Wirkmechanismus
The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This antioxidant activity is enhanced by the presence of tert-butyl groups, which provide steric hindrance and stabilize the phenoxyl radical formed. The thioether linkage also contributes to its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the thioether linkage.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another antioxidant with a simpler structure.
Uniqueness
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is unique due to its combination of a phenolic antioxidant moiety with a thioether linkage and a hexanoic acid chain. This structure provides enhanced antioxidant properties and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
53602-61-2 |
|---|---|
Molekularformel |
C20H32O3S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C20H32O3S/c1-8-9-10-16(18(22)23)24-13-11-14(19(2,3)4)17(21)15(12-13)20(5,6)7/h11-12,16,21H,8-10H2,1-7H3,(H,22,23) |
InChI-Schlüssel |
CQGSORMFKDTILR-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Synonyme |
2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)hexanoic acid DH 990 DH 990, (+)-isomer DH 990, (+-)-isomer DH 990, (-)-isomer DH 990, monosodium salt DH-990 MDL 29350 MDL-29350 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)




![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)
